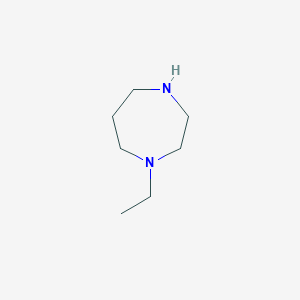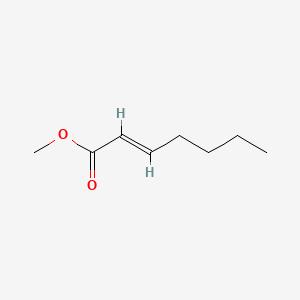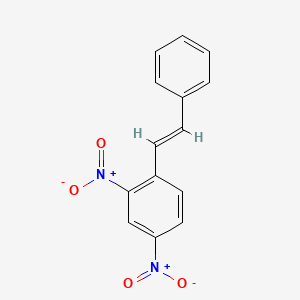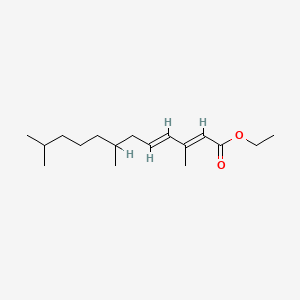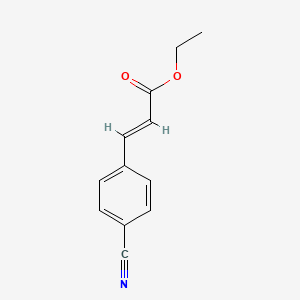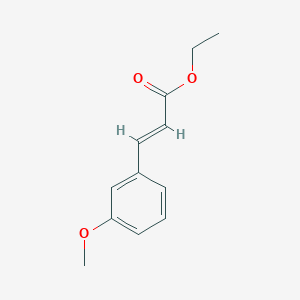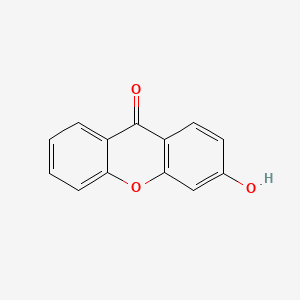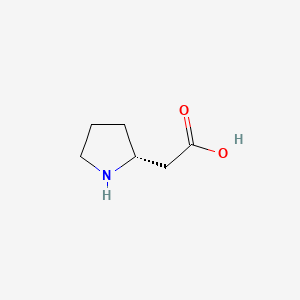
(2R)-2-Pyrrolidineacetic acid
Descripción general
Descripción
(2R)-2-Pyrrolidineacetic acid is a chiral compound that is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is attached to an acetic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and its role in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of (2R)-2-Pyrrolidineacetic acid and its derivatives has been explored through various methods. One approach involves the oxidative cyclisation of N-(2-alken-1-yl)amides mediated by Mn(III) to yield diastereomerically pure pyrrolidin-2-ones, which can be further transformed into (R)- and (S)-3-pyrrolidineacetic acid . Another method includes the Arndt-Eistert process starting from enantiomeric Z-prolines to obtain the title compounds in optically pure form . Additionally, a one-step radical synthesis involving I-transfer radical addition of iodoacetic acids to pyrrole has been reported, which also allows for the synthesis of 2-alkyl pyrroles .
Molecular Structure Analysis
The molecular structure of (2R)-2-Pyrrolidineacetic acid derivatives has been characterized using various spectroscopic techniques. For instance, the configuration of diastereomers obtained from intramolecular cyclisation has been assigned from 1H NMR data and confirmed by NOE experiments . Moreover, the structural characterisation of a beta-foldamer containing pyrrolidin-2-one rings has been assigned by NMR analysis and confirmed by molecular dynamics simulations .
Chemical Reactions Analysis
(2R)-2-Pyrrolidineacetic acid and its derivatives participate in a variety of chemical reactions. For example, the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employs intermolecular [2+2]-photocycloaddition as key steps . Acylation reactions of pyrrolidine-2,4-diones have been used to synthesize 3-acyltetramic acids, with the molecular structure of one such derivative confirmed by X-ray crystallography . Furthermore, the chemoenzymatic synthesis of the nucleus of kainoid amino acids has been achieved using diastereomeric cis/trans methyl pyroglutamate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of (2R)-2-Pyrrolidineacetic acid derivatives are influenced by their molecular structure. The diastereomeric purity, configuration, and substituents on the pyrrolidine ring affect their solubility, reactivity, and potential biological activity. The synthesis of enantiomerically pure forms of these compounds is crucial for their application in the development of pharmaceuticals and other biologically active substances .
Aplicaciones Científicas De Investigación
-
Drug Synthesis
-
Organic Chemistry Studies
-
Peptide Modification
-
Material Science
-
Analytical Chemistry
-
Environmental Science
-
Nanotechnology
-
Medicinal Chemistry
- Field: Medicinal Chemistry
- Application: Pyridines, dihydropyridines, and piperidines, which possess outstanding therapeutic effects, play eminent roles in medicinal, synthetic, and bio-organic chemistry . The pyrrolidine ring in (2R)-2-Pyrrolidineacetic acid could potentially be used in the synthesis of these compounds .
-
Pharmaceutical Industry
Propiedades
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSALMJPJUKESW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30420712 | |
| Record name | (R)-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Pyrrolidineacetic acid | |
CAS RN |
61350-65-0 | |
| Record name | (2R)-2-Pyrrolidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61350-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homoproline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061350650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-homoproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30420712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMOPROLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1047YL93 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



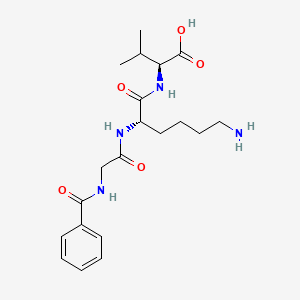
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)
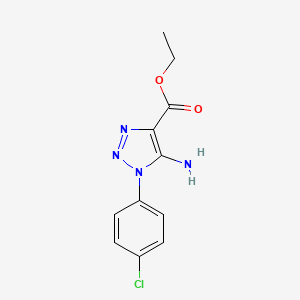
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carbonitrile](/img/structure/B1336840.png)
![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)
